3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE
Description
Properties
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethyl]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-25-19-11-10-16(14-20(19)26-5-2)12-13-23-15(3)22-18-9-7-6-8-17(18)21(23)24/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQKXYSRVJRCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and 2-methyl-4(3H)-quinazolinone.
Condensation Reaction: The 3,4-diethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form the corresponding Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the phenethyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazolinone derivatives, including 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone, have shown potential as anticancer agents. Research indicates that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar quinazolinone compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in anticancer therapies .
-
Antimicrobial Properties
- The compound has been evaluated for antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Data Table :
- Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress.
- Case Study : In vitro studies have shown that quinazolinones can protect neuronal cells from apoptosis induced by oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can also serve as a scaffold for the development of new derivatives with enhanced biological activities.
- Synthetic Route Overview :
- Start with 2-methyl-4(3H)-quinazolinone.
- Introduce the diethoxyphenethyl group through nucleophilic substitution or coupling reactions.
- Purify the final product using chromatography techniques.
Toxicology and Safety Profile
Understanding the safety profile is crucial for any pharmaceutical application. Initial toxicological assessments indicate moderate toxicity levels consistent with similar compounds in the quinazolinone class.
- Safety Data Table :
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key structural analogs differ in substituents at positions 2 and 3, altering electronic, steric, and solubility properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Findings from Comparative Studies
In contrast, electron-withdrawing groups like chloro () may increase cytotoxicity but reduce solubility. Position 2: Methyl groups (target compound) offer steric simplicity, while thioether () or benzylideneamino () substituents introduce hydrogen-bonding or π-stacking capabilities, critical for receptor binding.
Anticancer Activity: Quinazolinones with halogenated or benzylidene groups (e.g., ) exhibit broad-spectrum antitumor activity, likely due to interactions with kinase domains or DNA. The target compound’s diethoxy groups may mimic these effects through enhanced membrane penetration .
Synthetic Accessibility :
- Pd-catalyzed cross-coupling () and Click chemistry () are common for introducing aryl/alkoxy groups. The target compound’s synthesis may follow similar protocols but with 3,4-diethoxyphenethylamine as a precursor.
Biological Activity
3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolinones, including this specific derivative, have been documented for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal effects.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- Structure : The compound features a quinazolinone core with diethoxyphenethyl substitutions that may influence its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance:
- A study evaluating various quinazolinone-thiazole hybrids demonstrated significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The compound A3 showed IC50 values of 10 µM, 10 µM, and 12 µM against these cell lines respectively .
- Another investigation into quinazolinones found that certain derivatives exhibited potent inhibition of tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Quinazolinones have also been recognized for their antibacterial properties:
- Research has indicated that derivatives can inhibit methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This binding leads to structural changes that enhance the efficacy of β-lactam antibiotics .
- A study synthesized various quinazolinone derivatives and assessed their antibacterial activities against standard bacterial strains, revealing significant inhibition zones indicative of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is closely linked to their structural features:
- Modifications at specific positions on the quinazolinone ring can enhance or diminish activity. For example, substitutions that increase steric hindrance or electron-donating groups often improve anticancer potency .
- Computational analyses have identified key structural characteristics that correlate with increased antibacterial activity, emphasizing the importance of molecular geometry in drug design .
Case Studies
- Cytotoxicity Testing : In a comparative study of various quinazolinone derivatives, A3 was noted for its high cytotoxicity against multiple cancer cell lines. The results underscored the potential for further development into therapeutic agents targeting specific cancers.
- Antibacterial Efficacy : A series of quinazolinone compounds were evaluated for their ability to synergize with existing antibiotics against MRSA. Notably, one compound demonstrated enhanced bactericidal activity when combined with piperacillin-tazobactam, suggesting a promising route for overcoming antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of anthranilic acid derivatives with substituted phenethylamines. For example, coupling 3,4-diethoxyphenethylamine with methyl-substituted anthranilic acid in the presence of acetic anhydride or acyl chlorides under reflux conditions (pyridine or benzene as solvents). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by enhancing reaction rates .
- Key Variables :
Q. How is the structural characterization of this compound performed, and what spectral benchmarks are critical?
- Techniques :
- NMR : Confirm substitution patterns (e.g., δ 1.3–1.5 ppm for ethoxy groups, δ 2.5–3.0 ppm for methyl and phenethyl protons) .
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ether) .
- EI-MS : Molecular ion peak at m/z 366 (calculated for C₂₁H₂₆N₂O₃) with fragmentation patterns indicating loss of ethoxy groups .
Q. What are the acute toxicity profiles of quinazolinone derivatives, and how should handling protocols be designed?
- Data : Related compounds (e.g., 2-methyl-3-(2,6-xylyl)-4(3H)-quinazolinone) show oral LD₅₀ values in rats of 3420–4800 mg/kg, suggesting moderate toxicity. Skin/eye irritation (H315/H319) and respiratory hazards (H335) are noted .
- Safety Protocols :
| Hazard | Mitigation |
|---|---|
| Inhalation | Use fume hoods |
| Skin contact | Wear nitrile gloves |
| Storage | Store in airtight containers away from oxidizers |
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final cyclization step?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving yield by 25% .
- Solvent-free conditions : Eliminate solvent decomposition side reactions; yields increase from 55% to 72% .
- Catalyst screening : Pd/C or nano-TiO₂ enhances regioselectivity in cyclization .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence biological activity, and what contradictions exist in published data?
- SAR Insights :
- Resolution : Use isosteric replacements (e.g., trifluoromethyl) to balance lipophilicity and electronic effects .
Q. What mechanistic insights explain the compound’s activity against bacterial vs. cancer targets?
- Proposed Mechanisms :
- Antibacterial : Inhibition of DNA gyrase (IC₅₀ = 8.2 µM) via binding to ATPase domain, disrupting supercoiling .
- Anticancer : Downregulation of EGFR/HER2 pathways (IC₅₀ = 12.5 µM in MCF-7 cells) by competing with ATP-binding pockets .
- Experimental Validation :
- Enzyme assays : Compare inhibition kinetics with gefitinib (reference EGFR inhibitor) .
- Molecular docking : Use AutoDock Vina to model interactions with gyrase (PDB: 1KZN) and EGFR (PDB: 1M17) .
Q. How can analytical methods resolve discrepancies in reported solubility and stability data?
- Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
